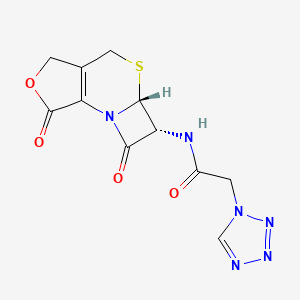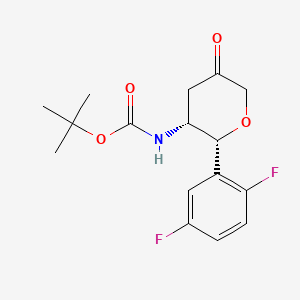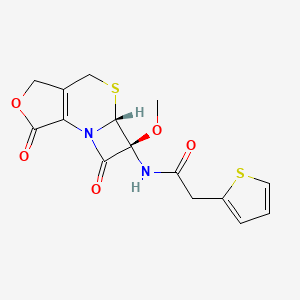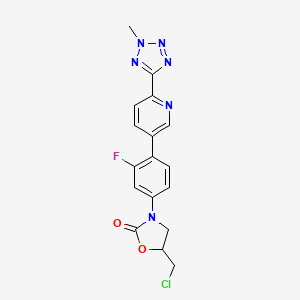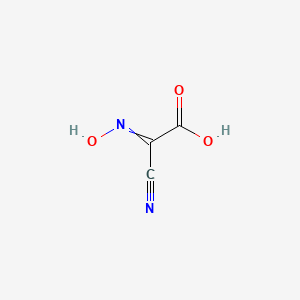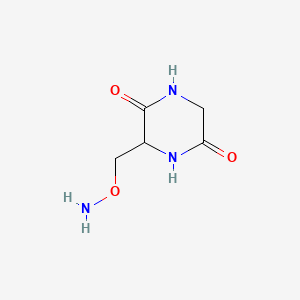
3-(Aminooxymethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxymethyl)piperazine-2,5-dione is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with an aminooxymethyl group, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxymethyl)piperazine-2,5-dione can be achieved through a post-Ugi cascade reaction. This method involves the use of commercially available starting materials and mild reaction conditions. The Ugi reaction is a multicomponent reaction that allows for the rapid construction of highly functionalized heterocyclic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions and purification processes would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxymethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-(Aminooxymethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Aminooxymethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of genes related to cell death and survival . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperazine-2,5-dione: This compound shares the piperazine-2,5-dione core but has a methyl group instead of an aminooxymethyl group.
Tryptamine-piperazine-2,5-dione conjugates: These compounds are synthesized via similar multicomponent reactions and have shown potential as anticancer agents.
Uniqueness
3-(Aminooxymethyl)piperazine-2,5-dione is unique due to its aminooxymethyl substitution, which provides additional sites for chemical modification and enhances its versatility in various applications. This distinguishes it from other piperazine-2,5-dione derivatives and makes it a valuable compound for further research and development.
Properties
CAS No. |
16561-95-8 |
|---|---|
Molecular Formula |
C5H9N3O3 |
Molecular Weight |
159.145 |
IUPAC Name |
3-(aminooxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C5H9N3O3/c6-11-2-3-5(10)7-1-4(9)8-3/h3H,1-2,6H2,(H,7,10)(H,8,9) |
InChI Key |
WECCJXYDLGOXOJ-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CON |
Synonyms |
2,5-Piperazinedione, 3-[(aminooxy)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI)](/img/new.no-structure.jpg)
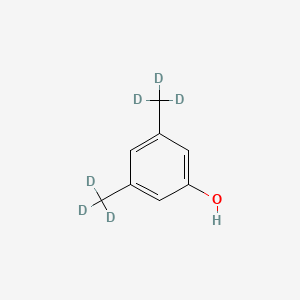

![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
